6-Bromoquinolin-3-amine

Description

BenchChem offers high-quality 6-Bromoquinolin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoquinolin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromoquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWMKOLYWFAUPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588918 |

Source

|

| Record name | 6-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930570-31-3 |

Source

|

| Record name | 6-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Physicochemical Properties of 6-Bromoquinolin-3-amine

Introduction: The Physicochemical Blueprint of a Potential Drug Candidate

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is governed by a complex interplay of biological activity and physicochemical properties.[1][2] These properties, including lipophilicity, solubility, and ionization state (pKa), form the foundational blueprint that dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] An imbalance in these characteristics can lead to poor bioavailability, off-target effects, or formulation challenges, ultimately causing the failure of an otherwise potent compound.[1][5]

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 6-Bromoquinolin-3-amine, a substituted quinoline of interest to medicinal chemists. The quinoline ring is a privileged scaffold in drug development, appearing in numerous approved drugs. The specific substitution pattern of an amine group at the 3-position and a bromine atom at the 6-position creates a unique electronic and steric profile. Understanding the physicochemical consequences of this arrangement is paramount for researchers aiming to incorporate this molecule into drug design programs. As direct experimental data for this specific compound is not widely available, this guide leverages computational predictions and data from structurally related analogs to provide authoritative insights for drug development professionals.[1][3]

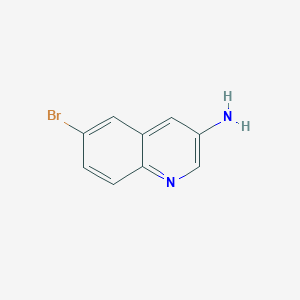

Chemical Identity and Structure

Before delving into its properties, it is essential to define the molecule's structure.

-

IUPAC Name: 6-bromoquinolin-3-amine

-

Molecular Formula: C₉H₇BrN₂

-

Molecular Weight: 223.07 g/mol [4]

-

Canonical SMILES: C1=CC2=NC=C(C=C2C=C1Br)N[6]

-

InChI Key: SOWMKOLYWFAUPP-UHFFFAOYSA-N[6]

Caption: Chemical structure of 6-Bromoquinolin-3-amine.

Predicted Physicochemical Properties: A Quantitative Overview

The following table summarizes the key predicted physicochemical properties for 6-Bromoquinolin-3-amine. These values are derived from computational algorithms and analysis of structurally similar compounds. They provide a critical starting point for assessing the molecule's drug-like potential.

| Property | Predicted Value | Significance in Drug Development |

| XLogP3 | 2.3[5][6] | Lipophilicity: This value suggests moderate lipophilicity. An optimal LogP (typically 1-3) is crucial for balancing membrane permeability with aqueous solubility, thereby influencing absorption and distribution.[5] Values that are too high can lead to poor solubility and high plasma protein binding, while values that are too low can hinder cell membrane penetration. |

| pKa (most basic) | 3.5 - 4.5 (Estimated) | Ionization State: This predicted range for the quinoline nitrogen suggests it is a weak base. The pKa determines the charge state of the molecule at physiological pH (~7.4).[1] A significant portion of this molecule will be in its neutral form, which favors membrane crossing. The 3-amino group's basicity is significantly reduced by the electron-withdrawing nature of the quinoline ring. |

| Aqueous Solubility | Low (Estimated) | Bioavailability: Solubility is a prerequisite for absorption.[7] The planar, aromatic quinoline core and the bromine substituent contribute to low predicted aqueous solubility. Poor solubility can be a major hurdle for oral drug development, often requiring formulation strategies to enhance bioavailability.[7] |

| Melting Point | >150 °C (Estimated) | Formulation & Stability: A high melting point is indicative of a stable crystal lattice. This property is important for the solid-state stability of an active pharmaceutical ingredient (API) and influences decisions in formulation development, such as tablet manufacturing.[1] |

| Boiling Point | >350 °C (Estimated) | Purification & Processing: While less critical for final drug formulation, the boiling point is relevant during chemical synthesis for purification and processing steps.[1] |

| Polar Surface Area (PSA) | 38.9 Ų[4][5] | Membrane Permeability: PSA is a key indicator of a molecule's ability to cross cell membranes. A value below 140 Ų is generally associated with good oral bioavailability. The predicted PSA of 38.9 Ų is well within the desired range for good cell permeability. |

Methodologies for Property Determination

To provide a self-validating framework, this section details both the computational models that generate predictions and the gold-standard experimental protocols required for their eventual confirmation.

Part 1: Computational Prediction Workflows

Modern drug discovery heavily relies on in silico models to rapidly screen large libraries of virtual compounds, prioritizing synthetic efforts.[8] These methods use the chemical structure to predict properties.

Logical Framework for Computational Prediction

Caption: Workflow for in-silico physicochemical property prediction.

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical algorithms to correlate molecular descriptors (e.g., size, shape, electronic properties) with an experimental property.[9] A model is trained on a large dataset of diverse molecules with known properties and can then predict the property for a new, untested molecule.

-

Fragment-Based Methods: These approaches, like the one used for XLogP3, calculate the overall lipophilicity by summing the contributions of individual atoms or molecular fragments.[6] Correction factors are applied to account for intramolecular interactions.

-

Quantum Mechanics (QM) Methods: For properties like pKa, which are governed by electronic effects, QM methods can provide more accurate predictions.[9][10] These computationally intensive methods calculate the energy difference between the protonated and deprotonated states of a molecule to determine its acidity or basicity.[10]

Part 2: Experimental Verification Protocols

While predictions are invaluable for screening, experimental determination is the definitive standard. The following are abbreviated protocols for key properties.

A. Determination of Lipophilicity (LogP) via Shake-Flask Method

This is the gold-standard method for LogP determination. It directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.

Caption: Experimental workflow for LogP determination by the shake-flask method.

Protocol Steps & Rationale:

-

Solvent Pre-saturation: n-Octanol and the aqueous buffer (typically phosphate-buffered saline, pH 7.4) are mixed and separated. Causality: This ensures that the volume of each phase does not change during the experiment due to mutual solubility, which would introduce error.

-

Dissolution: A precise amount of the compound is dissolved in one of the pre-saturated solvents.

-

Partitioning: The two phases are combined and shaken vigorously to maximize the surface area between them, allowing the compound to partition until equilibrium is reached.

-

Separation & Quantification: The phases are allowed to separate. A sample is carefully taken from each layer and the concentration is determined, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is the base-10 logarithm of the ratio of the concentrations in the octanol and aqueous phases.

B. Determination of pKa via Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.

Protocol Steps & Rationale:

-

Calibration: A pH meter is precisely calibrated using at least two standard buffers (e.g., pH 4, 7, and 10). Trustworthiness: This step is critical for ensuring the accuracy of all subsequent pH measurements.

-

Sample Preparation: A known concentration of 6-Bromoquinolin-3-amine is dissolved in an appropriate solvent (e.g., water with a co-solvent like methanol if solubility is low). An inert salt (e.g., KCl) is added to maintain constant ionic strength.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH is recorded after each addition of the titrant.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

C. Determination of Thermodynamic Solubility via Shake-Flask Method

This protocol measures the equilibrium solubility of a compound, which is the true thermodynamic value.

Protocol Steps & Rationale:

-

Sample Preparation: An excess amount of solid 6-Bromoquinolin-3-amine is added to a specific volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Causality: Adding an excess ensures that a saturated solution is formed and that solid material remains in equilibrium with the solution.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered (using a low-binding filter) or centrifuged to remove all undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured by a suitable analytical method, such as HPLC-UV, against a standard curve. This concentration represents the thermodynamic solubility.

Conclusion

The predicted physicochemical properties of 6-Bromoquinolin-3-amine—moderate lipophilicity, low aqueous solubility, and weak basicity—paint a nuanced picture for its potential as a drug candidate. The favorable XLogP and Polar Surface Area suggest a good potential for membrane permeability. However, the predicted low aqueous solubility presents a significant and common challenge in drug development that would need to be addressed through formulation strategies or structural modification. The methodologies outlined in this guide provide a robust framework for both the initial in silico assessment and the essential experimental validation of these critical parameters. For researchers and drug development professionals, this integrated understanding of predicted properties and verification protocols is crucial for making informed decisions and efficiently advancing promising compounds like 6-Bromoquinolin-3-amine through the discovery pipeline.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2756374, 6-Bromoquinolin-4-amine. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11183666, 6-Bromoquinolin-2-amine. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46739149, 6-Bromo-3-hydroxyisoquinoline. Available from: [Link].

-

PubChemLite. 6-bromoquinolin-3-amine (C9H7BrN2). Available from: [Link].

-

Avdeef, A. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics. Available from: [Link].

-

Li, Y., et al. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

-

Scribd. Synthesis of 6-Bromoquinoline. Available from: [Link].

-

ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68092728, 6-Bromo-3-iodoquinoline. Available from: [Link].

-

Jensen, J. H. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available from: [Link].

-

Fuguš, M., et al. Simple Method for the Estimation of pKa of Amines. Macedonian Journal of Chemistry and Chemical Engineering. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromoquinolin-4-amine | C9H7BrN2 | CID 2756374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 6-bromoquinolin-3-amine (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 7. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. peerj.com [peerj.com]

6-Bromoquinolin-3-amine molecular weight and formula

An In-depth Technical Guide to 6-Bromoquinolin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

6-Bromoquinolin-3-amine is a halogenated heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry due to its prevalence in a wide array of pharmacologically active molecules.[1][2] The strategic placement of a bromine atom at the 6-position and an amine group at the 3-position provides a versatile molecular framework for derivatization, making it a valuable building block for the synthesis of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of 6-Bromoquinolin-3-amine, detailing its chemical identity, a proposed, mechanistically grounded synthetic pathway with detailed experimental protocols, and a discussion of its potential applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.

Chemical and Physical Identity

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical properties for 6-Bromoquinolin-3-amine are summarized below. While experimental data for some properties are limited, predicted values based on its structure provide valuable guidance for experimental design.

| Property | Value | Source |

| IUPAC Name | 6-bromoquinolin-3-amine | [4] |

| Synonyms | 3-Amino-6-bromo-quinoline, 3-Quinolinamine, 6-bromo- | [5] |

| Molecular Formula | C₉H₇BrN₂ | [5][6][7] |

| Molecular Weight | 223.07 g/mol | [6][7] |

| CAS Number | 930570-31-3 | [4][5] |

| Physical State | Solid (predicted) | [4][5] |

| Solubility | Predicted to be insoluble in water; soluble in organic solvents like ethanol and benzene. | [4] |

| Canonical SMILES | C1=CC2=C(C=C1Br)N=CC(=C2)N | [6] |

| InChI Key | SOWMKOLYWFAUPP-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

Direct amination of the 6-bromoquinoline core at the 3-position is synthetically challenging. Therefore, a more robust and reliable two-step synthetic strategy is proposed. This pathway involves the regioselective nitration of 6-bromoquinoline, followed by the chemical reduction of the resulting nitro group to the target primary amine. This approach is well-established for related quinoline systems and offers high yields and purity.[1]

Synthetic Workflow Overview

The overall synthetic transformation proceeds through a key nitro-intermediate, which is then converted to the final product.

Caption: Proposed two-step synthetic workflow for 6-Bromoquinolin-3-amine.

Step 1: Electrophilic Nitration of 6-Bromoquinoline

-

Causality: The first step is an electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The quinoline ring is an electron-rich aromatic system, but the existing bromine at the 6-position is a deactivating group. However, the reaction conditions are sufficiently strong to drive the nitration. The 3-position is targeted for substitution due to the electronic directing effects of the quinoline nitrogen.

Step 2: Reduction of 6-Bromo-3-nitroquinoline

-

Causality: The reduction of the nitro group to a primary amine is a classic and highly efficient transformation. Using iron powder in an acidic medium (such as ethanol, water, and acetic acid) is a preferred method.[8] Iron acts as the reducing agent, transferring electrons to the nitro group in a stepwise process. The acidic environment provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group. This method is often favored over catalytic hydrogenation for substrates containing halogens, as it avoids potential dehalogenation side reactions.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and may require optimization for scale and specific laboratory conditions.[8][9][10]

Protocol 1: Synthesis of 6-Bromo-3-nitroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Reagent Addition: Cool the acid mixture to 0 °C. Slowly and portion-wise, add 6-bromoquinoline to the stirred mixture, ensuring the temperature does not rise significantly.

-

Reaction Conditions: Allow the reaction to stir at a controlled temperature while monitoring its progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, carefully pour the reaction mixture over crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. Collect the precipitate by filtration, wash thoroughly with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[9]

Protocol 2: Synthesis of 6-Bromoquinolin-3-amine

-

Reaction Setup: In a round-bottom flask, suspend the synthesized 6-bromo-3-nitroquinoline in a mixture of ethanol, water, and glacial acetic acid.[8]

-

Reagent Addition: To the stirred suspension, add iron powder in portions.[8][10]

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours.[8][10] Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and neutralize with a base. Filter the mixture through celite to remove the iron salts. Extract the filtrate with an organic solvent (e.g., ethyl acetate).[10] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 6-bromoquinolin-3-amine.[10]

Applications in Drug Discovery and Medicinal Chemistry

The quinoline core is a cornerstone of medicinal chemistry, and its derivatives exhibit a vast range of biological activities, including anticancer, anti-HIV, and antibacterial properties.[2] The amine functionality at the 3-position of 6-Bromoquinolin-3-amine serves as a critical synthetic handle for building molecular complexity and modulating pharmacological activity.[3]

Role as a Synthetic Scaffold

Aromatic amines are essential functional groups in pharmaceuticals, often playing a key role in binding to biological targets like proteins and enzymes.[11] 6-Bromoquinolin-3-amine can be readily derivatized through reactions such as:

-

Acylation/Sulfonylation: Forming amides and sulfonamides to explore structure-activity relationships.

-

Buchwald-Hartwig Amination: The bromine at the 6-position can be substituted via palladium-catalyzed cross-coupling reactions to introduce diverse aryl or alkyl groups.[3]

-

Mannich-type Reactions: The amine can participate in one-pot reactions to build more complex heterocyclic systems.[2]

Potential as a Bioactive Agent

While specific biological data for 6-Bromoquinolin-3-amine is not widely published, its structural similarity to other biologically active bromoquinolines suggests potential therapeutic applications. For instance, related halogenated quinolines have been investigated as potential topoisomerase I inhibitors, a mechanism relevant to anticancer drug development.[4]

Caption: Hypothetical mechanism of action for a quinoline derivative as a Topoisomerase I inhibitor.

Conclusion

6-Bromoquinolin-3-amine is a strategically designed chemical scaffold with significant potential for application in organic synthesis and drug discovery. Its straightforward, high-yielding synthesis from readily available starting materials makes it an accessible building block for research laboratories. The presence of two distinct, reactive functional groups—the amine and the bromine—allows for sequential and regioselective derivatization, enabling the rapid generation of compound libraries for biological screening. Future research focused on the experimental validation of its bioactivity is warranted and could unveil novel therapeutic leads.

References

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to 6,8-Dibromoquinolin-3-amine. Benchchem.

- ChemScene. 7101-96-4 | 3-Bromoquinolin-6-amine. ChemScene.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 6,8-Dibromoquinolin-3-amine. Benchchem.

- BenchChem. (2025). Common side reactions in the synthesis of 6,8-Dibromoquinolin-3-amine. Benchchem.

- BenchChem. (2025). Synthesis of 6,8-Dibromoquinolin-3-amine: A Detailed Protocol for Drug Development Professionals. Benchchem.

- PubChem. 6-Bromoquinolin-2-amine.

- ECHEMI. 3-Bromoquinolin-5-amine. ECHEMI.

- ChemicalBook. 6-bromoquinolin-8-amine synthesis. ChemicalBook.

- CymitQuimica. 6-bromoquinolin-3-amine. CymitQuimica.

- BenchChem. (2025).

- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- ScienceDaily. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. ScienceDaily.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-bromoquinolin-3-amine | CymitQuimica [cymitquimica.com]

- 6. testing.chemscene.com [testing.chemscene.com]

- 7. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]

IUPAC name and synonyms for 3-amino-6-bromoquinoline

An In-depth Technical Guide to 3-amino-6-bromoquinoline

Abstract

This technical guide provides a comprehensive overview of 3-amino-6-bromoquinoline (IUPAC Name: 6-bromoquinolin-3-amine), a heterocyclic aromatic amine of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, and the specific substitution pattern of this compound offers versatile handles for synthetic elaboration.[1][2] This document details its chemical identity, predicted physicochemical and spectroscopic properties, a robust protocol for its synthesis via palladium-catalyzed amination, and its applications as a pivotal building block in the development of novel therapeutics, particularly in oncology and infectious diseases. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundation of all subsequent research. The nomenclature and key identifiers for the target compound are outlined below.

The formal IUPAC name for the compound is 6-bromoquinolin-3-amine .[3] This name is derived from the parent quinoline ring system, which is numbered by convention, with a bromine substituent at the 6-position and an amine group at the 3-position.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 6-bromoquinolin-3-amine | [3] |

| Synonyms | 3-Amino-6-bromoquinoline, 6-Bromo-3-aminoquinoline | [4] |

| CAS Number | 930570-31-3 | [3][4][5] |

| Molecular Formula | C₉H₇BrN₂ | [3][4] |

| Molecular Weight | 223.07 g/mol | [3][4] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C=C(C=N2)N | - |

| InChI Key | SOWMKOLYWFAUPP-UHFFFAOYSA-N | [4] |

Physicochemical and Predicted Properties

While specific experimental data for 3-amino-6-bromoquinoline is not widely available in public databases, its properties can be predicted based on its structure and data from analogous compounds.[3] These parameters are critical for assessing its potential as a drug candidate, influencing factors like bioavailability, formulation, and membrane permeability.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Physical State | Solid | [3] |

| Melting Point | Not available | Influences formulation stability and purity assessment. |

| Boiling Point | Not available | Relevant for high-temperature processing and purification. |

| Solubility | Expected to have low solubility in water; soluble in organic solvents like DMSO, ethanol, and chloroform. | [3][6] |

| LogP | High (predicted) | Indicates lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| pKa | Not available | Determines the ionization state at physiological pH, which impacts solubility and receptor binding interactions. |

Spectroscopic Profile for Structural Elucidation

The characterization of 3-amino-6-bromoquinoline relies on a suite of spectroscopic techniques. Although experimental spectra are not readily published, the expected spectral characteristics can be inferred from the known properties of aminoquinolines and bromoquinolines.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm.[3] Protons on the quinoline core will exhibit complex splitting patterns due to spin-spin coupling. The amine (-NH₂) protons are anticipated to appear as a broad singlet, with a chemical shift that can be dependent on concentration and solvent.[3] This peak would disappear upon the addition of D₂O due to hydrogen-deuterium exchange, a classic confirmation technique.[3]

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline core. The chemical shifts of carbons bonded to the bromine and nitrogen atoms will be significantly influenced by the electronegativity and electronic effects of these heteroatoms.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. For a primary amine like 3-amino-6-bromoquinoline, characteristic N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region.[3] Typically, primary amines show two bands in this area, corresponding to symmetric and asymmetric stretching modes.[3] Additional peaks corresponding to aromatic C-H and C=C/C=N stretching will also be present.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis Protocol: Palladium-Catalyzed Amination

The synthesis of 3-aminoquinolines from their corresponding 3-bromoquinoline precursors is efficiently achieved via the Buchwald-Hartwig amination reaction.[1] This palladium-catalyzed cross-coupling method is a cornerstone of modern medicinal chemistry, offering high yields and functional group tolerance compared to traditional, harsher methods.[1]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) is used as the source of the active Pd(0) catalyst. This is paired with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP), which is critical for facilitating the reductive elimination step and preventing catalyst decomposition.[1]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine source and facilitate the catalytic cycle.[1]

-

Amine Source: While direct use of ammonia gas can be challenging, ammonia surrogates like benzophenone imine followed by hydrolysis, or specialized catalyst systems for aqueous ammonia, can be employed.[1]

-

Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.[1]

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube, add the starting material (e.g., 3,6-dibromoquinoline, 1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (4 mol%).

-

Inerting: Seal the tube with a septum, then evacuate and backfill with argon three times.

-

Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOtBu, 1.4 mmol) and the amine source (e.g., benzophenone imine, 1.2 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude imine is then hydrolyzed with aqueous HCl. The final product, 3-amino-6-bromoquinoline, is purified by column chromatography on silica gel.[1]

Applications in Drug Discovery and Development

The true value of 3-amino-6-bromoquinoline lies in its role as a versatile scaffold for generating novel chemical entities. The quinoline core is a foundational element in many approved drugs, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[2][7][8][9]

-

Versatile Chemical Handles: The 2-amino group and the 6-bromo substituent provide orthogonal reactive sites for further chemical modification.[2]

-

The amino group can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

-

The bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, alkyl, and heteroatom substituents.

-

-

Anticancer Potential: Many quinoline derivatives exhibit potent anticancer activity.[2][7] They have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2] The 6-bromo position can serve as a key interaction point within the ATP-binding pocket of kinases or as a vector for exploring structure-activity relationships (SAR).[2] Studies on highly brominated quinolines have shown significant antiproliferative effects against various cancer cell lines.[10]

-

Antimalarial and Antimicrobial Research: The 4-aminoquinoline scaffold is the basis for classic antimalarial drugs like chloroquine.[11] While this compound is a 3-aminoquinoline, the general quinoline core remains a critical pharmacophore for developing agents against infectious diseases. Derivatives can be synthesized and screened for activity against various bacterial, fungal, and parasitic pathogens.[8][12]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for 3-amino-6-bromoquinoline is not universally available, guidelines can be established from data on structurally related halo-amino-aromatics.[13][14][15]

-

Hazard Classification: This chemical should be considered hazardous. Related compounds are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[13][14][15]

-

Personal Protective Equipment (PPE): Use only under a chemical fume hood. Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[13][14]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[14] Do not get in eyes, on skin, or on clothing.[13] Wash hands and any exposed skin thoroughly after handling.[13][14]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[13][14]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[13][14]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Store locked up.[14]

-

Incompatible Materials: Strong oxidizing agents.[13]

Conclusion

3-amino-6-bromoquinoline, or 6-bromoquinolin-3-amine, is a strategically important building block for medicinal chemistry and drug development. While comprehensive experimental data on the compound itself is limited, its structural features provide a strong foundation for its use as a versatile scaffold. The presence of reactive amino and bromo groups allows for extensive synthetic modification, enabling the creation of diverse chemical libraries for screening against various therapeutic targets. The protocols and data presented in this guide, based on established chemical principles and analogous compounds, provide a solid framework for researchers to synthesize, characterize, and utilize this valuable intermediate in the pursuit of novel therapeutic agents.

References

- An In-depth Technical Guide to 6,8-Dibromoquinolin-3-amine - Benchchem. (URL: )

- An In-depth Technical Guide to the Chemical Properties of 6,8-Dibromoquinolin-3-amine - Benchchem. (URL: )

- 3 - SAFETY D

- Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols - Benchchem. (URL: )

- Safety D

-

3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem. (URL: [Link])

- 2-Amino-6-bromo-3-methylquinoline: A Versatile Scaffold for Drug Discovery - Benchchem. (URL: )

- 2 - SAFETY D

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (URL: [Link])

-

3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem. (URL: [Link])

- 4-Amino-6-bromoquinoline: A Technical Guide for Drug Discovery and Development - Benchchem. (URL: )

- An In-depth Technical Guide to 4-Amino-6-bromoquinoline: Core Chemical Properties and Applic

- Application Notes and Protocols for 4-Amino-6-bromoquinoline in Antimicrobial Research - Benchchem. (URL: )

- Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide - Benchchem. (URL: )

-

6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem. (URL: [Link])

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: [Link])

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - MDPI. (URL: [Link])

-

Biological activities of quinoline derivatives - PubMed. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

- A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline - Benchchem. (URL: )

-

Emily Cuffin-Munday, Development Editor – Dalton Transactions Blog. (URL: [Link])

-

3-Amino-6-bromo-1,2,4-triazine | CAS 69249-22-5 - Chemical Suppliers. (URL: [Link])

-

Mild synthesis of 6-amino-5-bromoquinoxaline - ResearchGate. (URL: [Link])

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (URL: [Link])

-

Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 6-Bromoquinolin-3-amine characterization

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromoquinolin-3-amine

This guide provides a comprehensive technical overview of the spectroscopic techniques essential for the structural elucidation and characterization of 6-bromoquinolin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to ensure a thorough understanding of the data acquisition and interpretation process.

Introduction: The Significance of 6-Bromoquinolin-3-amine

6-Bromoquinolin-3-amine is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. The precise placement of the bromo and amine substituents on the quinoline core dictates its physicochemical properties and, consequently, its pharmacological profile. Therefore, unambiguous characterization is a critical first step in any research and development endeavor. This guide details the expected outcomes from key spectroscopic methodologies—NMR, IR, Mass Spectrometry, and UV-Vis—to provide a complete analytical profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-bromoquinolin-3-amine, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Why NMR is the Cornerstone of Characterization

The quinoline ring system presents a complex set of proton and carbon signals. The introduction of an electron-withdrawing bromine atom and an electron-donating amine group induces significant changes in the electron density around the ring, leading to predictable shifts in the NMR spectra.[1] Analyzing these shifts allows for the definitive assignment of the substitution pattern.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized procedure is crucial for obtaining reproducible and high-resolution NMR data.[1]

-

Sample Preparation :

-

Accurately weigh 5-10 mg of 6-bromoquinolin-3-amine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for amines as it can slow down the N-H proton exchange.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Spectrometer Setup and Data Acquisition :

-

The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift.

-

The magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp and symmetrical peaks.[1]

-

For ¹H NMR, a standard single-pulse experiment is typically employed. Key parameters to consider are spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom.

-

Workflow for NMR Analysis

Sources

Decoding the Signature: A Technical Guide to the Mass Spectrometry Isotopic Pattern of Bromoquinolines

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal identification of halogenated compounds is a cornerstone of modern chemical analysis, particularly within the pharmaceutical and allied industries. Among these, bromoquinolines represent a significant class of heterocyclic compounds with diverse applications. Mass spectrometry stands as a primary analytical technique for their characterization, with the isotopic pattern serving as a definitive diagnostic tool. This technical guide provides a comprehensive exploration of the principles and practical applications of mass spectrometry for the analysis of bromoquinolines, focusing on the interpretation of their characteristic isotopic signatures.

Introduction: The Significance of Isotopic Patterns in Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1] For organic molecules, this allows for the determination of molecular weight and can provide structural information through the analysis of fragmentation patterns.[1] A key feature that aids in the identification of certain elements is their natural isotopic distribution. Unlike elements that are predominantly composed of a single isotope (e.g., fluorine), others, such as chlorine and bromine, have multiple naturally occurring isotopes with significant abundances.[2][3] This results in a characteristic isotopic pattern in the mass spectrum that serves as a unique fingerprint for the presence of these elements.

Bromoquinolines, as their name suggests, contain a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[4] This gives rise to a distinctive M and M+2 pattern in the mass spectrum, where M is the molecular ion containing ⁷⁹Br and M+2 is the molecular ion containing ⁸¹Br. The near 1:1 ratio of these two peaks is a hallmark of a monobrominated compound and is a critical piece of evidence in the structural elucidation of bromoquinolines.[2][5] Understanding and correctly interpreting this isotopic pattern is paramount for researchers in drug discovery, medicinal chemistry, and process development.

Fundamental Principles: The Isotopic Signature of Bromine

The element bromine exists in nature as a mixture of two stable isotopes:

-

Bromine-79 (⁷⁹Br): Approximately 50.69% natural abundance.[6][7]

-

Bromine-81 (⁸¹Br): Approximately 49.31% natural abundance.[6][7]

This roughly 1:1 ratio of the two isotopes is the origin of the characteristic isotopic pattern observed in the mass spectrum of any bromine-containing compound.[5] For a molecule containing a single bromine atom, the molecular ion region will exhibit two peaks of nearly equal intensity, separated by two mass units (the difference in mass between ⁸¹Br and ⁷⁹Br).[2][3]

The following table summarizes the key isotopic information for elements commonly found in bromoquinolines.

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.985 |

| ²H | 2.014102 | 0.015 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.63 |

| ¹⁵N | 15.000109 | 0.37 | |

| Bromine | ⁷⁹Br | 78.918337 | 50.69 [6][7] |

| ⁸¹Br | 80.916291 | 49.31 [6][7] |

Table 1: Isotopic data for common elements in bromoquinolines.

The Mass Spectrum of a Bromoquinoline: A Practical Example

Let's consider the mass spectrum of a generic bromoquinoline, such as 3-bromoquinoline (C₉H₆BrN). The nominal molecular weight of this compound, using the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ⁷⁹Br), is 207. The molecular ion region of its mass spectrum will be characterized by two prominent peaks:

-

M peak (m/z 207): Corresponding to the molecular ion containing the ⁷⁹Br isotope ([C₉H₆⁷⁹BrN]⁺).[1][8]

-

M+2 peak (m/z 209): Corresponding to the molecular ion containing the ⁸¹Br isotope ([C₉H₆⁸¹BrN]⁺).[1][8]

The relative intensity of these two peaks will be approximately 1:1, reflecting the natural abundance of the bromine isotopes.[2] This distinctive pattern is a powerful diagnostic tool.

Beyond the molecular ion, fragmentation of the bromoquinoline can occur. If a fragment ion retains the bromine atom, it will also exhibit this characteristic 1:1 isotopic pattern. A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom.[3] In the case of 3-bromoquinoline, this would result in a fragment ion at m/z 128, corresponding to the loss of a bromine radical ([M - Br]⁺).[1] This fragment will appear as a single peak, as it no longer contains the bromine atom.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

The following is a generalized protocol for the analysis of a bromoquinoline sample using liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source.

4.1. Sample Preparation

-

Stock Solution: Accurately weigh approximately 1 mg of the bromoquinoline sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

4.2. LC-MS System and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.[1]

-

Column: A C18 reversed-phase column is typically suitable for the separation of quinoline derivatives.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.

-

Ionization Mode: Positive ion mode (ESI+) is generally effective for nitrogen-containing heterocyclic compounds.[9]

4.3. Data Acquisition

Acquire data in full scan mode over a mass range that encompasses the expected molecular weight of the bromoquinoline. For example, for 3-bromoquinoline (MW ≈ 208), a scan range of m/z 50-500 would be appropriate.

Caption: A generalized workflow for the LC-MS analysis of bromoquinolines.

Data Analysis and Interpretation: A Step-by-Step Guide

5.1. Identifying the Molecular Ion Cluster

-

Examine the high-mass region of the spectrum for a pair of peaks separated by 2 m/z units.

-

Verify that the intensity of these two peaks is nearly equal (approximately a 1:1 ratio).

-

The lower mass peak corresponds to the molecular ion with the ⁷⁹Br isotope (M), and the higher mass peak corresponds to the molecular ion with the ⁸¹Br isotope (M+2).

5.2. Correlating with Fragmentation Data

-

Look for fragment ions in the mass spectrum.

-

If a fragment ion contains the bromine atom, it will also exhibit the characteristic M/M+2 pattern.

-

Identify fragments that have lost the bromine atom; these will appear as single peaks. The mass difference between the parent ion and the fragment should correspond to the mass of a bromine atom (79 or 81 Da).

5.3. Handling Multiple Bromine Atoms

For molecules containing more than one bromine atom, the isotopic pattern becomes more complex but remains highly informative. For a dibrominated compound, the expected pattern is M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[2]

| Number of Bromine Atoms | Isotopic Peaks | Approximate Intensity Ratio |

| 1 | M, M+2 | 1:1 |

| 2 | M, M+2, M+4 | 1:2:1 |

| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |

Table 2: Theoretical isotopic patterns for compounds containing multiple bromine atoms.

Caption: Decision tree for identifying a monobrominated compound from its mass spectrum.

Conclusion

The characteristic isotopic pattern of bromine provides an unambiguous signature in mass spectrometry, making it an invaluable tool for the identification and structural elucidation of bromoquinolines. By understanding the fundamental principles of bromine's isotopic distribution and following a systematic approach to data acquisition and interpretation, researchers can confidently identify these important heterocyclic compounds. This guide provides a solid foundation for scientists and professionals in the field to leverage the power of mass spectrometry in their research and development endeavors.

References

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Isotopes of bromine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

-

Other Important Isotopes- Br and Cl. (2022, October 4). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]

-

Bromine » isotope data. (n.d.). WebElements. Retrieved January 12, 2026, from [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

MASS SPECTRA OF NITROGEN HETEROCYCLES. (n.d.). Australian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing. Retrieved January 12, 2026, from [Link]

-

Bromine has two isotopes, with mass numbers 79 and 81. Its relative atomic mass is often given as 80. What does that tell you about the relative abundance of the two isotopes? (2018, June 6). Quora. Retrieved January 12, 2026, from [Link]

-

Bromine has two naturally occurring isotopes (Br-79 and Br-81) and an atomic mass of 79.904 amu. The mass. (2022, December 19). brainly.com. Retrieved January 12, 2026, from [Link]

-

Ch13 - Mass Spectroscopy. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

-

Interpretation of Isotope Peaks in Small Molecule LC–MS. (2006, April 1). LCGC International. Retrieved January 12, 2026, from [Link]

-

Bromine has two naturally occurring isotopes (Br-79 and Br-81) and has an atomic mass of 79.904 amu. The mass of Br-81 is 80.9163 amu, and its natural abundance is 49.31%. Calculate the mass and natural abundance of Br-79. (n.d.). Pearson. Retrieved January 12, 2026, from [Link]

-

Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Quinoline, 3-bromo-. (n.d.). National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

-

3-Bromoquinoline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (n.d.). arkat-usa.org. Retrieved January 12, 2026, from https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/10/

-

Mass Spectrometry of Heterocyclic Compounds. (n.d.). Defense Technical Information Center. Retrieved January 12, 2026, from [Link]

-

Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. (n.d.). ProQuest. Retrieved January 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. WebElements Periodic Table » Bromine » isotope data [webelements.com]

- 7. brainly.com [brainly.com]

- 8. Quinoline, 3-bromo- [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

The Quinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] First identified in coal tar in 1834 and famously isolated from the bark of the Cinchona tree as the antimalarial agent quinine, this "privileged structure" has since been identified in numerous natural products and serves as the core of a multitude of synthetic therapeutic agents.[2][3] Its unique structural and electronic properties, combined with the versatility for substitution at various positions, allow for the generation of vast chemical libraries with a wide spectrum of biological activities.[4][5] This guide provides a comprehensive exploration of the significant pharmacological activities of substituted quinoline scaffolds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will examine their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering researchers and drug development professionals a detailed technical overview of this exceptional pharmacophore.[6][7][8][9]

Chapter 1: The Potent Anticancer Activity of Quinoline Scaffolds

The development of quinoline-based anticancer agents has become a major focus in oncology research, with several derivatives now in clinical use.[10] Their efficacy stems from the ability to interact with multiple, distinct molecular targets crucial for cancer cell survival and proliferation.

Key Mechanisms of Antineoplastic Action

Substituted quinolines exert their anticancer effects through a variety of well-defined mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: The planar, aromatic nature of the quinoline ring system allows it to intercalate between the base pairs of DNA. This physical insertion distorts the DNA helix, interfering with critical cellular processes like replication and transcription.[1][11] Furthermore, this interaction can stabilize the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA tangles. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis. Marketed drugs such as doxorubicin and mitoxantrone, which contain a quinoline-like core, operate primarily through this mechanism.[1][10][11]

-

Kinase Inhibition: A significant number of modern targeted cancer therapies are kinase inhibitors, and the quinoline scaffold is a frequent component of these drugs.[11]

-

Tyrosine Kinase Inhibitors (TKIs): Quinolines are adept at targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as non-receptor tyrosine kinases like Src and Abl.[10][11] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways (e.g., PI3K/Akt/mTOR) that control cell growth, angiogenesis, and metastasis.[12]

-

Serine/Threonine Kinase Inhibition: Enzymes such as Pim-1 kinase, which are often overexpressed in malignancies and promote cell survival, are also viable targets.[11] Specific quinoline derivatives have been shown to effectively inhibit Pim-1, leading to cell cycle arrest and apoptosis.[10][11]

-

-

Tubulin Polymerization Inhibition: The cellular cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is a validated anticancer target. Certain quinoline derivatives can bind to tubulin, disrupting microtubule dynamics. This interference halts the cell cycle in the G2/M phase, preventing mitosis and inducing cell death.[10][11][12]

-

Induction of Apoptosis: Beyond the mechanisms already mentioned, quinolines can induce programmed cell death by modulating other cellular pathways. This includes targeting anti-apoptotic proteins like Bcl-2 and downregulating proteins involved in cell survival, such as Lumican.[1][12][13]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. Extensive research has generated key SAR insights for anticancer activity.

| Position of Substitution | Substituent Type | Impact on Anticancer Activity | Reference |

| C2, C4 (Disubstituted) | Various aryl, alkyl, and heterocyclic groups | Often leads to potent growth inhibition through mechanisms like cell cycle arrest and apoptosis. | [1] |

| C4 | Substituted anilino groups | Key for EGFR and other tyrosine kinase inhibition. The 4-anilinoquinoline is a classic TKI pharmacophore. | [14] |

| C6 | Aryloxy, amide linkers | Can be modified to achieve selective inhibition of specific enzymes, such as HDAC6. | [15] |

| C7 | Chloro (-Cl) group | Frequently found in highly potent compounds, including antimalarials and kinase inhibitors. It often enhances binding affinity. | [1] |

Visualization: EGFR Signaling Pathway Inhibition

The following diagram illustrates how a quinoline-based tyrosine kinase inhibitor blocks the EGFR signaling cascade, a common mechanism of action.

Caption: Quinoline TKI blocking the ATP-binding site of EGFR.

Chapter 2: Broad-Spectrum Antimicrobial and Antiviral Potential

Quinoline derivatives have long been recognized for their effectiveness against a wide range of pathogens, including bacteria, fungi, and viruses.[16][17]

Antibacterial and Antifungal Activity

-

Mechanism of Action: The most well-known antibacterial quinolines are the fluoroquinolones . These agents function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[18] These enzymes are critical for bacterial DNA replication, repair, and recombination. By trapping the enzyme-DNA complex, fluoroquinolones introduce lethal double-strand breaks into the bacterial chromosome. Other quinoline derivatives exhibit antifungal properties by disrupting the integrity of the fungal cell membrane or inhibiting crucial metabolic enzymes like peptide deformylase.[19][20]

-

Structure-Activity Relationship: The 4-oxo group (a quinolone) is critical for antibacterial activity. The fluorine atom at C6 enhances cell penetration and gyrase inhibition, while the piperazine ring at C7 broadens the spectrum of activity. For antifungal activity, substitutions can vary widely, with some 4-aminoquinolines showing potent, broad-spectrum inhibition.[19]

Antiviral Activity

-

Mechanism of Action: The antiviral mechanisms of quinolines are diverse. Some derivatives can directly interfere with the viral life cycle by inhibiting key viral enzymes. For example, certain substituted quinolines have been shown to block the RNA transcription and replication of the Influenza A virus.[21] Others have demonstrated activity against the Zika virus by hampering its replication process and against HIV.[22][23] The well-known antimalarial chloroquine also exhibits antiviral properties by inhibiting pH-dependent steps of viral replication, such as endosomal acidification.

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

To quantify the efficacy of a novel quinoline derivative, determining its Minimum Inhibitory Concentration (MIC) is a fundamental first step.

Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum:

-

Culture the bacterial strain (e.g., S. aureus) overnight on an appropriate agar plate.

-

Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

-

Preparation of Compound Plate:

-

Dissolve the synthesized quinoline compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, add 100 µL of MHB to wells in columns 2 through 12.

-

Add 200 µL of the stock compound solution (at twice the highest desired final concentration) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no compound, no bacteria).

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum from Step 1 to wells in columns 1 through 11. This brings the final volume to 110 µL and the final bacterial density to ~5 x 10⁵ CFU/mL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a plate reader to measure optical density (OD₆₀₀).

-

Causality: The serial dilution is crucial for accurately determining the lowest concentration that inhibits growth. Including growth and sterility controls is a self-validating step to ensure the bacteria are viable and the medium is not contaminated.

Chapter 3: Anti-inflammatory and Analgesic Properties

Chronic inflammation is an underlying factor in numerous diseases, and quinoline derivatives have emerged as promising candidates for developing novel anti-inflammatory agents.[24][25]

Mechanism of Action

The anti-inflammatory effects of quinolines are often attributed to their ability to modulate key inflammatory pathways:

-

Enzyme Inhibition: They can directly inhibit pro-inflammatory enzymes such as Cyclooxygenase (COX-1/COX-2), which are responsible for prostaglandin synthesis, and Phosphodiesterase 4 (PDE4), which regulates intracellular levels of cyclic AMP (cAMP).[26]

-

Cytokine Suppression: Certain quinoline scaffolds can suppress the production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), a central mediator of systemic inflammation.[26]

Experimental Workflow: Evaluating Anti-inflammatory Potential

A multi-step approach is required to validate the anti-inflammatory activity of a new compound, progressing from simple in vitro assays to more complex in vivo models.

Caption: Logical workflow for anti-inflammatory drug discovery.

Causality Behind the Workflow:

-

In Vitro Screening: The protein (albumin) denaturation assay is a rapid and cost-effective primary screen to identify general anti-inflammatory potential.[4] This is followed by a more specific mechanistic assay, such as measuring TNF-α or IL-6 release from LPS-stimulated macrophages, to understand if the compound targets cytokine pathways.[27]

-

In Vivo Validation: Compounds that are active in vitro are advanced to an acute in vivo model, like the carrageenan-induced rat paw edema model, to confirm efficacy in a living system.[24][25] Success in this model justifies testing in a more complex and clinically relevant chronic model, such as adjuvant-induced arthritis, before proceeding to extensive safety and toxicology studies.

Chapter 4: Synthesis and Characterization of Novel Derivatives

The foundation of exploring the biological activity of substituted quinolines lies in robust and efficient chemical synthesis, followed by rigorous characterization to confirm structure and purity.

Foundational Synthetic Strategies

Several classic named reactions are employed for the synthesis of the quinoline core, with the choice depending on the desired substitution pattern:

-

Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. It is often harsh but effective for producing simple quinolines.[22]

-

Combes Synthesis: The reaction of an aniline with a β-diketone under acidic conditions.[22]

-

Gould-Jacobs Reaction: This method is particularly useful for synthesizing 4-hydroxyquinolines (which can be converted to 4-chloroquinolines) and involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative.[14]

Workflow: From Synthesis to Screening

The process of creating and validating a new chemical entity is a systematic workflow that ensures the integrity of all subsequent biological data.

Caption: Standard workflow for synthesis and characterization.

Self-Validation: This workflow is inherently self-validating. Structure confirmation (NMR, Mass Spec) ensures the correct molecule was made. Purity assessment is critical because impurities could confound biological results, leading to false positives. Only compounds confirmed to be the correct structure and of high purity should proceed to biological screening.

Conclusion

The quinoline scaffold is an undeniably versatile and powerful pharmacophore in drug discovery.[8] Its derivatives have demonstrated a remarkable breadth of biological activities, from DNA intercalating anticancer agents and bacterial gyrase inhibitors to viral replication blockers and anti-inflammatory enzyme modulators.[7][9] The ease of functionalization at multiple positions on the quinoline ring allows medicinal chemists to fine-tune pharmacological properties, optimize potency, and reduce toxicity. Future research will continue to focus on the design of novel quinoline hybrids, which combine the quinoline core with other active pharmacophores to create multi-target agents, potentially offering enhanced efficacy and a strategy to overcome drug resistance.[6][28]

References

-

Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

-

Verma, H. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1). [Link]

-

Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

-

Matada, B.S., et al. (2021). A comprehensive review on the biological interest of quinoline and its derivatives. Bioorganic & Medicinal Chemistry, 32, 115973. [Link]

-

Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

-

Matada, B.S., et al. (2021). A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. ResearchGate. [Link]

-

Ahsan, M.J., et al. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

-

Gupta, S., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 115-125. [Link]

-

Shalash, A.O., et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Bioinorganic Chemistry and Applications, 2025, 3133615. [Link]

-

Wang, Y., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 25(22), 5482. [Link]

-

Wang, M., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 72, 128877. [Link]

-

Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design. [Link]

-

Kaur, T., & Bhandari, D.D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Semantic Scholar. [Link]

-

Aly, M.M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32441-32465. [Link]

-

Kumar, R., et al. (2015). Synthesis, Biological Evaluation and 3D QSAR Study of 2,4-disubstituted Quinolines as Anti-Tuberculosis Agents. European Journal of Medicinal Chemistry, 95, 455-467. [Link]

-

Zhang, Y., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 118, 130081. [Link]

-

Ajani, O.O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1025062. [Link]

-

Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Molecules, 24(18), 3249. [Link]

-

El-Sayed, N.N.E., et al. (2020). Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. Semantic Scholar. [Link]

-

Ajani, O.O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(23), 14353-14373. [Link]

-

Yang, Z., et al. (2020). Synthesis and biological evaluation of 2-quinolineacrylamides. Bioorganic & Medicinal Chemistry, 28(3), 115250. [Link]

-

Kumar, A., et al. (2024). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Topics in Medicinal Chemistry, 24(27), 2377-2419. [Link]

-

Al-Warhi, T., et al. (2025). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. ResearchGate. [Link]

-

Kaur, R., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 211, 113093. [Link]

-

Wagh, R.D., & Bachhav, N.D. (2022). Review on Antimicrobial Activity of Quinoline. Journal of Pharmaceutical Research International, 34(23B), 20-27. [Link]

-

Singh, R., et al. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96. [Link]

-

Sharma, D., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure & Dynamics, 41(19), 9673-9697. [Link]

-

Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-189. [Link]

-

Naaz, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(1), 296-313. [Link]

-

Sharma, P.C., et al. (2012). Biological activities of quinoline derivatives. DARU Journal of Pharmaceutical Sciences, 20(1), 66. [Link]

-

Sharma, P.C., et al. (2014). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Current Organic Chemistry, 18(1), 21-41. [Link]

-

Hernández-Rodríguez, M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1878. [Link]

-

Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4603-4612. [Link]

-

Gupta, H., et al. (2012). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. jddtonline.info [jddtonline.info]

- 3. chemrj.org [chemrj.org]

- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 5. researchgate.net [researchgate.net]